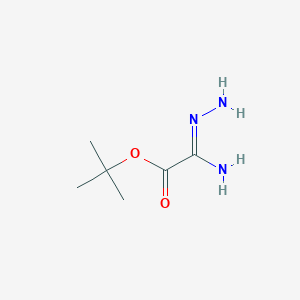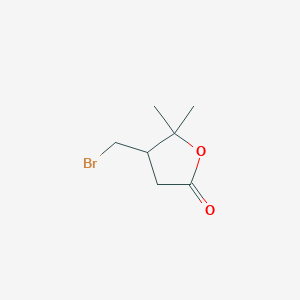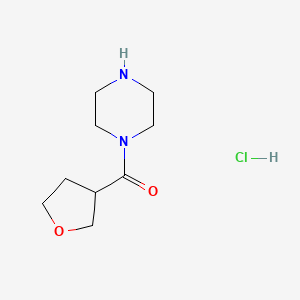![molecular formula C12H13NO2 B15296752 N-phenyl-2-oxabicyclo[2.1.1]hexane-1-carboxamide](/img/structure/B15296752.png)
N-phenyl-2-oxabicyclo[2.1.1]hexane-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-phenyl-2-oxabicyclo[2.1.1]hexane-1-carboxamide is a compound that belongs to the class of bicyclic structures. . The compound features a phenyl group attached to a 2-oxabicyclo[2.1.1]hexane ring system, which imparts distinct physicochemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-phenyl-2-oxabicyclo[2.1.1]hexane-1-carboxamide typically involves a photochemical [2 + 2] cycloaddition reaction. This method uses alkenes as starting materials and involves the use of ultraviolet light to induce the cycloaddition, forming the bicyclic structure . The reaction conditions often require a mercury lamp and specialized glassware to ensure the proper formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the photochemical cycloaddition process. This would require optimization of reaction conditions to ensure high yield and purity, as well as the development of efficient purification techniques to isolate the compound from reaction by-products .
Análisis De Reacciones Químicas
Types of Reactions
N-phenyl-2-oxabicyclo[2.1.1]hexane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound .
Aplicaciones Científicas De Investigación
N-phenyl-2-oxabicyclo[2.1.1]hexane-1-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is explored as a bioisostere for phenyl rings in drug design, potentially improving the solubility and bioactivity of pharmaceutical compounds.
Material Science: The unique geometric properties of the bicyclic structure make it a candidate for developing new materials with specific mechanical and chemical properties.
Mecanismo De Acción
The mechanism of action of N-phenyl-2-oxabicyclo[2.1.1]hexane-1-carboxamide involves its interaction with molecular targets through its unique bicyclic structure. The compound can mimic the geometric properties of phenyl rings, allowing it to interact with biological targets in a similar manner. This can lead to the modulation of biological pathways and the exertion of desired effects in medicinal and agrochemical applications .
Comparación Con Compuestos Similares
Similar Compounds
2-oxabicyclo[2.1.1]hexane: This compound shares the bicyclic structure but lacks the phenyl group, resulting in different physicochemical properties.
Bicyclo[2.1.1]hexane: Similar in structure but without the oxygen atom, leading to variations in reactivity and applications.
Cyclopropane derivatives: These compounds also feature strained ring systems but differ in ring size and substituents, affecting their chemical behavior.
Uniqueness
N-phenyl-2-oxabicyclo[2.1.1]hexane-1-carboxamide is unique due to its combination of a phenyl group and a 2-oxabicyclo[2.1.1]hexane ring. This combination imparts distinct properties, such as improved solubility and bioactivity, making it a valuable compound in both medicinal and agrochemical research.
Propiedades
Fórmula molecular |
C12H13NO2 |
|---|---|
Peso molecular |
203.24 g/mol |
Nombre IUPAC |
N-phenyl-2-oxabicyclo[2.1.1]hexane-1-carboxamide |
InChI |
InChI=1S/C12H13NO2/c14-11(12-6-9(7-12)8-15-12)13-10-4-2-1-3-5-10/h1-5,9H,6-8H2,(H,13,14) |
Clave InChI |
LHTPZVJGODCQOI-UHFFFAOYSA-N |
SMILES canónico |
C1C2CC1(OC2)C(=O)NC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-Phenyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B15296676.png)

![7-Ethyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylicacid](/img/structure/B15296684.png)





![Methyl 8-aminobicyclo[3.2.1]octane-3-carboxylate](/img/structure/B15296729.png)
![(2R,3R)-1-[(tert-butoxy)carbonyl]-3-tert-butylpiperidine-2-carboxylic acid](/img/structure/B15296734.png)


